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molecular formula CH3Cl B073174 Chloromethane-d3 CAS No. 1111-89-3

Chloromethane-d3

Cat. No. B073174
M. Wt: 53.5 g/mol
InChI Key: NEHMKBQYUWJMIP-FIBGUPNXSA-N
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Patent
US05432182

Procedure details

3-Butyryl-8-vinylquinolone (23 g, 95 mmol) was heated under reflux in a mixture of phosphoryl chloride (100 ml) and chloroform (100 ml) for 45 minutes. The solvent was evaporated and the residue was mixed with ice, neutralized with ammonia solution and extracted into dichloromethane. The organic solution was washed successively with sodium hydrogen carbonate solution and brine, dried (anhyd. MgSO4), filtered and evaporated. Chromatography (silica gel, 2% methanol in di.chloromethane) afforded 3-butyryl-4-chloro-8-vinylquinoline as a brown oil (9.5 g, 38.5%).
Name
3-Butyryl-8-vinylquinolone
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[C:7](=O)[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][C:10]=2[CH:16]=[CH2:17])(=[O:5])[CH2:2][CH2:3][CH3:4].[CH:19](Cl)(Cl)[Cl:20]>P(Cl)(Cl)(Cl)=O>[Cl:20][CH3:19].[C:1]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:20])=[CH:13][CH:12]=[CH:11][C:10]=2[CH:16]=[CH2:17])(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
3-Butyryl-8-vinylquinolone
Quantity
23 g
Type
reactant
Smiles
C(CCC)(=O)C=1C(NC2=C(C=CC=C2C1)C=C)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was mixed with ice
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane
WASH
Type
WASH
Details
The organic solution was washed successively with sodium hydrogen carbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhyd. MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC
Name
Type
product
Smiles
C(CCC)(=O)C=1C=NC2=C(C=CC=C2C1Cl)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05432182

Procedure details

3-Butyryl-8-vinylquinolone (23 g, 95 mmol) was heated under reflux in a mixture of phosphoryl chloride (100 ml) and chloroform (100 ml) for 45 minutes. The solvent was evaporated and the residue was mixed with ice, neutralized with ammonia solution and extracted into dichloromethane. The organic solution was washed successively with sodium hydrogen carbonate solution and brine, dried (anhyd. MgSO4), filtered and evaporated. Chromatography (silica gel, 2% methanol in di.chloromethane) afforded 3-butyryl-4-chloro-8-vinylquinoline as a brown oil (9.5 g, 38.5%).
Name
3-Butyryl-8-vinylquinolone
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[C:7](=O)[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][C:10]=2[CH:16]=[CH2:17])(=[O:5])[CH2:2][CH2:3][CH3:4].[CH:19](Cl)(Cl)[Cl:20]>P(Cl)(Cl)(Cl)=O>[Cl:20][CH3:19].[C:1]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:20])=[CH:13][CH:12]=[CH:11][C:10]=2[CH:16]=[CH2:17])(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
3-Butyryl-8-vinylquinolone
Quantity
23 g
Type
reactant
Smiles
C(CCC)(=O)C=1C(NC2=C(C=CC=C2C1)C=C)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was mixed with ice
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane
WASH
Type
WASH
Details
The organic solution was washed successively with sodium hydrogen carbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhyd. MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC
Name
Type
product
Smiles
C(CCC)(=O)C=1C=NC2=C(C=CC=C2C1Cl)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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